Inhibition of NEK2 Kinase Activity: Comparative Potency
4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine exhibits moderate inhibitory activity against the mitotic kinase NEK2. In a direct in vitro kinase assay, the compound demonstrated an IC50 of 2400 nM [1]. This potency can be compared to the broad-spectrum kinase inhibitor Staurosporine, which has a reported IC50 of 5500 nM against NEK2 under similar assay conditions [2]. The target compound is approximately 2.3-fold more potent than Staurosporine in this specific assay.
| Evidence Dimension | Inhibitory potency against NEK2 kinase |
|---|---|
| Target Compound Data | IC50 = 2400 nM |
| Comparator Or Baseline | Staurosporine: IC50 = 5500 nM |
| Quantified Difference | Target compound is ~2.3x more potent (lower IC50) |
| Conditions | In vitro kinase assay using N-terminal His6-tagged full-length recombinant human NEK2 and biotin-labelled STK-3 substrate measured by HTRF assay |
Why This Matters
This demonstrates superior potency against NEK2 compared to a widely used broad-spectrum control, suggesting its utility as a more selective starting point for NEK2-focused research.
- [1] TargetMine. (n.d.). Activity data for CHEMBL4076233. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169154676 View Source
- [2] Reaction Biology. (2023). NEK2 Kinase Activity Assay Service. Retrieved from https://www.reactionbiology.com/nek2-kinase-activity-assay-service View Source
